molecular formula C15H11NO3S B2916757 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid CAS No. 915880-65-8

3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid

Cat. No. B2916757
CAS RN: 915880-65-8
M. Wt: 285.32
InChI Key: WOXNQRUDMFQBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid” is a biochemical used for proteomics research . It has a molecular weight of 285.32 and a molecular formula of C15H11NO3S .


Molecular Structure Analysis

The molecular structure of “3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid” is represented by the formula C15H11NO3S . The PubChem CID for this compound is 6462819 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid” include a molecular weight of 285.32 and a molecular formula of C15H11NO3S .

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

A novel series of highly potent and selective 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors have been identified, with a lead candidate showing significant potential in treating chronic diabetic complications. This compound demonstrates exceptional selectivity and potency against aldose reductase, a key enzyme involved in the development of diabetic complications, indicating its potential application in medical treatments (Van Zandt et al., 2005).

Coordination Polymers for Material Science

Research into coordination polymers based on benzoic acid derivatives has revealed two compounds with unique 2-fold interpenetrating three-dimensional frameworks. These compounds exhibit luminescent and magnetic properties, respectively, highlighting their potential applications in material science and technology (He et al., 2020).

Synthetic Methodologies

Studies on the benzoxazole moiety have demonstrated its utility as a removable directing group in the selective alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This finding opens new avenues for the synthesis of complex molecules, potentially impacting pharmaceutical synthesis and organic chemistry (Lahm & Opatz, 2014).

Molecular Docking Studies

Research on benzoxazoles and their derivatives has included molecular docking studies to explore their interactions with enzymes such as triosephosphate isomerase. These studies have implications for the development of new therapeutic agents, particularly in the treatment of diseases like trypanosomiasis (Sandoval et al., 2013).

Environmental and Health Applications

Investigations into the uses and exposure of benzoic acid and its derivatives have highlighted their widespread occurrence in foods, cosmetics, and pharmaceuticals. This comprehensive review covers their potential health impacts, analytical detection methods, and regulatory aspects, providing a foundation for further research into their safe use (del Olmo et al., 2017).

properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14(18)11-5-3-4-10(8-11)9-20-15-16-12-6-1-2-7-13(12)19-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXNQRUDMFQBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid

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